Welcome to the BenchChem Online Store!
molecular formula C12H14O5 B1267596 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid CAS No. 14617-06-2

4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid

Cat. No. B1267596
M. Wt: 238.24 g/mol
InChI Key: NRTGCJCRCNCNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05525736

Procedure details

1,3-Dimethoxybenzene 10 h (99%, 6 eq) was reacted with succinic anhydride (99%, 1 eq) and AlCl3 (95%, 2 eq) for 19 h according to the general procedure. Recrystallization in EtOH gave white crystals of 11 h in 68% yield. 1H-NMR: 7.89 (d, 1H, J=8.7 Hz, Ar--H; 6.55 (dd, 1H, J=8.7 and 2.3 Hz, Ar--H); 6.46 (d, 1H, J=2.3 Hz, Ar--H); 3.91 (s, 3H, OCH3); 3.86 (s, 3H, OCH3); 3.30 (t, 2H, J=6.6 Hz, CH2CH2COOH); 2.73(t, 2H, J=6.6 Hz, CH2CH2COOH). 13C-NMR: 197.62; 164.79; 161.23; 132.96; 105.29; 98.31; 55.54; 55.47; 38.42; 28.67.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1.[C:11]1(=[O:17])[O:16][C:14](=[O:15])[CH2:13][CH2:12]1.[Al+3].[Cl-].[Cl-].[Cl-]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([O:9][CH3:10])[CH:6]=[CH:7][C:8]=1[C:11]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[O:17] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallization in EtOH
CUSTOM
Type
CUSTOM
Details
gave white crystals of 11 h in 68% yield
Duration
11 h

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=O)CCC(=O)O)C=CC(=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.